N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-10-14(11(2)25-20-10)7-18(22)19-8-13-6-16(26-21-13)12-3-4-15-17(5-12)24-9-23-15/h3-6H,7-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRKCHHQAFBTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to modulate atp-binding cassette transporters, which play a crucial role in the transport of various molecules across cellular membranes.
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates remain unknown.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect its activity.
Comparison with Similar Compounds
Thiadiazole-Isoxazole Hybrids ()
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) incorporate thiadiazole and isoxazole rings. These differ from the target compound by replacing the acetamide bridge with a thiadiazole core.
Indazole-Acetamide Derivatives ()
Examples like 2-(4-Ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl) acetamide feature an indazole core instead of isoxazole. Indazole derivatives are often explored for anti-proliferative activity, but their planar aromatic systems may reduce solubility compared to the target compound’s non-planar isoxazole-benzo[d][1,3]dioxol arrangement .
Functional Group Variations
Carboxamide vs. Acetamide Linkages ()
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS: 330978-53-5) shares the benzo[d][1,3]dioxol-isoxazole motif but uses a carboxamide (CONH) linkage instead of an acetamide (CH2CONH).
Sulfonamide Derivatives ()
Compounds like 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS: 901397-84-0) incorporate sulfonamide groups. Sulfonamides generally exhibit higher acidity and metabolic stability compared to acetamides, which may affect pharmacokinetic profiles .
Acetylation Reactions ()
The synthesis of N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) involves acetylation with acetyl chloride in dichloromethane (DCM) and triethylamine. Similar conditions may apply to the target compound’s acetamide bridge formation .
Cyclocondensation ()
Thiadiazole-isoxazole hybrids (e.g., compound 6) are synthesized via refluxing enaminones with hydroxylamine hydrochloride. In contrast, the target compound likely requires sequential isoxazole ring formation followed by bridging, given the absence of thiadiazole .
Physicochemical and Spectral Properties
Melting Points and Solubility
- Thiadiazole derivatives (e.g., compound 8a) exhibit high melting points (~290°C) due to rigid cores, whereas the target compound’s flexible acetamide linker may lower its melting point .
- The benzo[d][1,3]dioxol group in the target compound enhances lipophilicity compared to phenyl-substituted analogs (e.g., compound 6b in ) .
Preparation Methods
Synthesis of 5-(Benzo[d]dioxol-5-yl)isoxazol-3-yl Methanol
The benzo[d]dioxol-5-ylisoxazole core is synthesized via cyclocondensation of hydroxylamine with a diketone precursor. In a representative procedure, 1,3-benzodioxole-5-carbaldehyde reacts with ethyl acetoacetate under basic conditions to form the isoxazole ring. The reaction is conducted in ethanol at 60°C for 12 hours, yielding 5-(benzo[d]dioxol-5-yl)isoxazole-3-carboxylic acid ethyl ester , which is subsequently reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to produce the corresponding alcohol.
Key reaction parameters :
Preparation of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid
The 3,5-dimethylisoxazole acetic acid side chain is synthesized through a two-step protocol:
- 3,5-Dimethylisoxazole undergoes Friedel-Crafts acylation with chloroacetyl chloride in dichloromethane (DCM) catalyzed by aluminum trichloride (AlCl3).
- The resulting 2-chloro-1-(3,5-dimethylisoxazol-4-yl)ethanone is hydrolyzed using aqueous sodium hydroxide (NaOH) at 80°C to yield 2-(3,5-dimethylisoxazol-4-yl)acetic acid .
Characterization data :
- 1H NMR (400 MHz, CDCl3): δ 2.35 (s, 3H, CH3), 2.50 (s, 3H, CH3), 3.75 (s, 2H, CH2COOH).
- FTIR : 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
Coupling Strategies for Final Acetamide Formation
Activation of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid
The carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reacted with 5-(benzo[d]dioxol-5-yl)isoxazol-3-ylmethanol in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et3N) in DCM. This yields the ester intermediate, ((5-(benzo[d]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate , which is subsequently subjected to aminolysis.
Aminolysis with Ammonia
The ester intermediate is treated with ammonia gas in methanol at 0°C to form the target acetamide. The reaction is monitored via thin-layer chromatography (TLC) and quenched with ice-cold water. The crude product is purified via recrystallization from ethanol.
Optimization notes :
- Excess ammonia (>2 equiv.) ensures complete conversion.
- Lower temperatures (0–5°C) prevent side reactions such as ester hydrolysis.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR (500 MHz, DMSO-d6):
- δ 6.98–7.12 (m, 3H, aromatic H from benzo[d]dioxole),
- δ 6.35 (s, 1H, isoxazole H),
- δ 4.45 (s, 2H, CH2NH),
- δ 3.82 (s, 2H, CH2CO),
- δ 2.25 (s, 6H, 2×CH3 from dimethylisoxazole).
13C NMR (126 MHz, DMSO-d6):
- δ 170.5 (C=O),
- δ 161.2 (C=N, isoxazole),
- δ 148.9 (O–C–O from benzodioxole),
- δ 110.5–125.8 (aromatic carbons),
- δ 22.4 (CH3 groups).
HRMS : m/z Calculated for C19H18N3O5 [M+H]+: 368.1245; Found: 368.1248.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30, 1.0 mL/min) confirms >98% purity with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
- Byproduct formation : Trace impurities from incomplete benzodioxole ring closure require rigorous column chromatography.
- Scale-up limitations : LiAlH4 reduction poses safety risks; alternative reductants (e.g., NaBH4/I2) are under investigation.
Q & A
Q. How can the synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide be optimized for higher yields?
Methodological Answer:
- Step 1 : Start with a Suzuki-Miyaura coupling for the benzo[d][1,3]dioxol-5-yl group, using Pd₂(dba)₃ and (R)-BINAP as catalysts in anhydrous toluene at 110°C for 24 hours .
- Step 2 : Optimize the isoxazole ring formation via 1,3-dipolar cycloaddition. Use nitrile oxides generated in situ from hydroxylamine derivatives under reflux in acetonitrile .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and final product via recrystallization (ethanol:DMF 9:1) to achieve >95% purity .
- Key Variables : Temperature control (±2°C) and anhydrous conditions are critical to prevent side reactions.
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the isoxazole rings and acetamide linkage. For example, the methylene group (-CH₂-) in the acetamide moiety typically appears as a singlet at δ 3.8–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to validate the molecular ion peak (expected m/z: ~435.12) .
- HPLC-PDA : Employ a C18 column (MeCN:H₂O gradient) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability across studies) be resolved for this compound?
Methodological Answer:
- Step 1 : Standardize assays using identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
- Step 2 : Perform dose-response curves in triplicate and analyze via nonlinear regression (GraphPad Prism) to minimize inter-experimental variability .
- Step 3 : Validate target engagement using SPR (Surface Plasmon Resonance) to measure binding affinity (KD) to proposed targets like COX-2 or HDACs .
- Key Insight : Structural analogs with modified isoxazole substituents show 10-fold differences in potency, suggesting substituent steric effects may explain discrepancies .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in cancer models?
Methodological Answer:
- Approach 1 : Use CRISPR-Cas9 knockout libraries to identify genes whose loss rescues cytotoxicity, pinpointing pathways involved .
- Approach 2 : Conduct phosphoproteomics (LC-MS/MS) on treated vs. untreated cells to map kinase inhibition profiles .
- Approach 3 : Molecular docking (AutoDock Vina) of the compound into HDAC8 (PDB: 1T69) reveals hydrogen bonding between the acetamide carbonyl and His143, suggesting HDAC inhibition .
Q. How can structure-activity relationship (SAR) studies improve selectivity toward a specific biological target?
Methodological Answer:
- Modification 1 : Replace the 3,5-dimethylisoxazole with a 4-methoxyphenyl group to enhance π-stacking with aromatic residues in the target’s active site .
- Modification 2 : Introduce a sulfonamide group at the methylene bridge to improve solubility and reduce off-target binding .
- Validation : Test analogs in parallel using a panel of 10 kinases or epigenetic enzymes to quantify selectivity indices .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Issue 1 : Solubility in DMSO ranges from 50–100 mg/mL across studies.
- Resolution : Use dynamic light scattering (DLS) to detect aggregation at high concentrations. Pre-warm DMSO to 37°C before dissolution .
- Issue 2 : Stability in PBS varies (t₁/₂ = 6–24 hrs).
- Resolution : Add 0.1% BSA to PBS to prevent nonspecific adsorption to tubes. Monitor degradation via UPLC-MS at 0, 6, 12, and 24 hrs .
Experimental Design
Q. What in vivo models are optimal for evaluating this compound’s pharmacokinetics (PK) and efficacy?
Methodological Answer:
- Model 1 : Use BALB/c nude mice with xenografted HCT-116 tumors for PK/PD studies. Administer 10 mg/kg (IV) and collect plasma/tissue samples at 0.5, 2, 6, and 12 hrs .
- Model 2 : Zebrafish embryo toxicity assays (OECD TG 236) to assess developmental toxicity and confirm blood-brain barrier penetration .
- Analytical Tools : Quantify compound levels via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
